molecular formula C13H11ClN2O2S B11715161 N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide

N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide

Cat. No.: B11715161
M. Wt: 294.76 g/mol
InChI Key: YISVIKOTBAHCGS-UHFFFAOYSA-N
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Description

N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a 2-chlorobenzene-1-carboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide typically involves the reaction of benzenesulfonyl chloride with 2-chlorobenzene-1-carboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then refluxed, and the product is isolated by crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to a decrease in the proliferation of cancer cells or the growth of bacteria .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-2-chlorobenzene-1-carboxamide
  • N-(benzenesulfonyl)-2-chlorobenzene-1-sulfonamide
  • N-(benzenesulfonyl)-2-chlorobenzene-1-thioamide

Uniqueness

N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase enzymes sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

N'-(benzenesulfonyl)-2-chlorobenzenecarboximidamide

InChI

InChI=1S/C13H11ClN2O2S/c14-12-9-5-4-8-11(12)13(15)16-19(17,18)10-6-2-1-3-7-10/h1-9H,(H2,15,16)

InChI Key

YISVIKOTBAHCGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2Cl)N

Origin of Product

United States

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